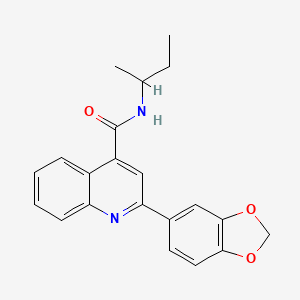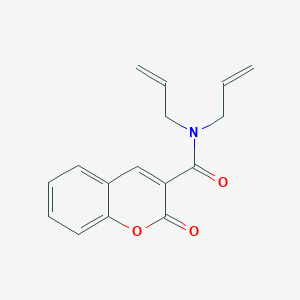![molecular formula C22H14F4N4O7 B11114458 3-Nitro-N-[5-(3-nitrobenzamido)-2-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide](/img/structure/B11114458.png)
3-Nitro-N-[5-(3-nitrobenzamido)-2-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitro-N-[5-(3-nitrobenzamido)-2-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide is a complex organic compound with a molecular formula of C20H14N4O6F4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-N-[5-(3-nitrobenzamido)-2-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide typically involves multi-step organic reactions. One common approach is the nitration of benzamide derivatives followed by amide coupling reactions. The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid for nitration, and coupling agents such as carbodiimides for amide bond formation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Nitro-N-[5-(3-nitrobenzamido)-2-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.
Major Products Formed
Oxidation: Formation of nitrobenzene derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated or nitrated benzamides.
Scientific Research Applications
3-Nitro-N-[5-(3-nitrobenzamido)-2-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Nitro-N-[5-(3-nitrobenzamido)-2-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the amide linkages and tetrafluoroethoxy substituent can influence the compound’s binding affinity to proteins and enzymes. These interactions can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Nitrobenzamide
- 3,5-Dinitrobenzamide
- N-(2-(3-Nitrobenzoylamino)phenyl)benzamide
Uniqueness
3-Nitro-N-[5-(3-nitrobenzamido)-2-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide is unique due to the presence of both nitro groups and a tetrafluoroethoxy substituent. This combination imparts distinct chemical and physical properties, such as increased stability and specific reactivity patterns, which are not observed in simpler analogs.
Properties
Molecular Formula |
C22H14F4N4O7 |
|---|---|
Molecular Weight |
522.4 g/mol |
IUPAC Name |
3-nitro-N-[3-[(3-nitrobenzoyl)amino]-4-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide |
InChI |
InChI=1S/C22H14F4N4O7/c23-21(24)22(25,26)37-18-8-7-14(27-19(31)12-3-1-5-15(9-12)29(33)34)11-17(18)28-20(32)13-4-2-6-16(10-13)30(35)36/h1-11,21H,(H,27,31)(H,28,32) |
InChI Key |
ZCLHZZWDCSHWDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC(=C(C=C2)OC(C(F)F)(F)F)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(Cyclobutylformamido)methyl]benzoic acid](/img/structure/B11114384.png)
![2-(3,4-dimethylphenoxy)-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11114397.png)
![1-[(2,5-difluorophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B11114399.png)
![2-bromo-4-nitro-6-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-5-(trifluoromethyl)phenyl}imino)methyl]phenol](/img/structure/B11114405.png)

![2-(2,6-dibromo-4-methoxyphenoxy)-N'-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}acetohydrazide](/img/structure/B11114420.png)
![N-[2-(propan-2-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B11114428.png)
![N-(3,4-dichlorobenzyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B11114430.png)
![N-[2-(2-cyclopentylidenehydrazino)-2-oxoethyl]-N-(4-ethoxyphenyl)methanesulfonamide](/img/structure/B11114435.png)
![2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11114441.png)
![2-{[3-(2-Toluidinocarbonyl)anilino]carbonyl}benzoic acid](/img/structure/B11114443.png)
![N-[4-(butan-2-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B11114449.png)
![1-{2-[4-(propan-2-yl)phenyl]-5-(pyridin-3-yl)-1,3,4-oxadiazol-3(2H)-yl}ethanone](/img/structure/B11114455.png)
